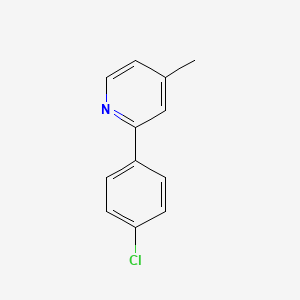

2-(4-Chlorophenyl)-4-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis

This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining the physical and chemical properties of the compound. It can include its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Environmental Impact and Degradation

The environmental impact of chlorophenols, including compounds related to "2-(4-Chlorophenyl)-4-methylpyridine", has been extensively studied. These compounds are known for their moderate to considerable toxicity towards mammalian and aquatic life, particularly upon long-term exposure. Chlorophenols' persistence in the environment can vary, becoming moderate to high depending on the presence of adapted microflora capable of biodegradation. Interestingly, despite their persistence, bioaccumulation is expected to be low, although they significantly impact due to their strong organoleptic effect (Krijgsheld & Gen, 1986).

Toxicology and Public Health

Chlorophenols, closely related chemically to "2-(4-Chlorophenyl)-4-methylpyridine", have been under scrutiny for their potential health impacts. Research has pointed to the various toxic effects these compounds can have on both the environment and public health. They induce oxidative stress, affect the immune system, disrupt endocrine functions, and at higher concentrations, can lead to apoptosis in aquatic organisms. This wide range of toxic effects highlights the need for careful management and remediation strategies to mitigate their presence in the environment (Ge et al., 2017).

Biodegradation and Remediation Efforts

The degradation of chlorophenols through processes involving zero valent iron and bimetals has been extensively reviewed, offering insights into effective methods for the remediation of these persistent pollutants. These methods include dechlorination, sorption, and co-precipitation, addressing the limited long-term reactivity of traditional remediation materials through the use of bimetallic systems. This research emphasizes the potential of innovative approaches to overcome the challenges posed by the persistence of chlorophenols in the environment (Gunawardana, Singhal, & Swedlund, 2011).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .

Biochemical Pathways

Similar compounds like ddt (1,1,1-trichloro-2,2-bis(4’-chlorophenyl)ethane) have been shown to undergo various metabolic changes, indicating a potential for isomer-specific differentiation during metabolism .

Pharmacokinetics

A study on similar compounds showed that they have improved kinetic solubilities compared to their parental compounds and are metabolically stable in vitro . These properties impact the bioavailability of the compound, which is crucial for its effectiveness.

Result of Action

Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that similar compounds like ddt and its metabolites can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFODIIQDZBJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469121 |

Source

|

| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23182-19-6 |

Source

|

| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)

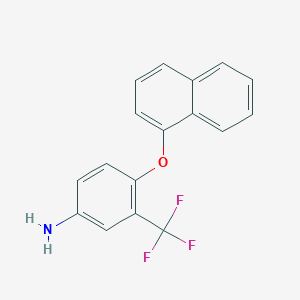

![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)